1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a pyridine group and a trifluoromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution or cyclization reactions.
Introduction of the Pyridine Group: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Attachment of the Trifluoromethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring with a trifluoromethoxyphenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)-4-((4-methoxyphenyl)sulfonyl)piperazin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Pyridin-3-yl)-4-((4-chlorophenyl)sulfonyl)piperazin-2-one: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-pyridin-3-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(24,25)21-8-9-22(15(23)11-21)12-2-1-7-20-10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHCSCWYIEIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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